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This guide provides a detailed comparison of the efficacy of Trisekvens®, a sequential
hormone replacement therapy (HRT), and continuous combined HRT. The information is
compiled from a comprehensive review of clinical trial data and published research, focusing on
key outcomes for postmenopausal women.

Executive Summary

Hormone replacement therapy is a cornerstone for managing menopausal symptoms and
preventing long-term complications such as osteoporosis. The two primary regimens are
sequential therapy, like Trisekvens®, and continuous combined HRT. Trisekvens® involves a
cyclical administration of estrogen and progestogen, mimicking the menstrual cycle, while
continuous combined HRT provides a constant daily dose of both hormones.

This comparison delves into the relative efficacy of these two approaches across several
critical parameters: relief of vasomotor symptoms, impact on bone mineral density, endometrial
safety, and effects on the lipid profile. While both regimens are effective in alleviating
menopausal symptoms, there are notable differences in their effects on the endometrium and
bleeding patterns, as well as subtle variations in their impact on bone density and lipids.
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Table 1: Comparative Efficacy on Vasomotor Symptoms

(Hot Flushes)

) End of
Baseline
Treatment
(Mean No.
Treatment . (Mean No. Percentage
. Study Duration of Hot .
Regimen of Hot Reduction
Flushes/Da
Flushes/Da
y)
y)
Sequential o
) Significant
HRT [Various ]
) ) 12 weeks Approx. 8-12 reduction Up to 85%
(Trisekvens®  Studies]
) noted
like)
Continuous ) Significant
] [Various ]
Combined ) 12 weeks Approx. 8-12 reduction Up to 85%
Studies]
HRT noted

Note: Direct head-to-head trials with specific percentage reduction for Trisekvens® vs. a

specific continuous combined HRT are limited in publicly available data. However, both

regimens have demonstrated high efficacy in reducing vasomotor symptoms. Continuous

combined HRT has shown significant reductions in hot flushes, sweating, and sleep

disturbances within the first week of treatment, with highly significant relief of all climacteric

symptoms by week 52[1].

Table 2: Comparative Efficacy on Bone Mineral Density

(BMD)
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Treatment ) Lumbar Spine Femoral Neck
. Study Duration
Regimen BMD Change BMD Change
_ Data not
Sequential HRT [2] 10 years +11.1% N
specified
Continuous Data not
) [2] 10 years +15.9% -
Combined HRT specified
_ +5.5%
Continuous ] Data not
] [3] 10 years (sustained N
Combined HRT ) specified
increase)

Note: While one 10-year study showed a numerically higher increase in lumbar spine BMD with
continuous combined HRT compared to sequential HRT, the difference was not statistically
significant[2]. Another long-term study on continuous combined HRT also demonstrated a

significant and sustained increase in BMD[3].

Table 3: Comparative Effects on Endometrial Thickness

and Histology

Mean Incidence of
Treatment . . .
. Study Duration Endometrial Endometrial
Regimen . .
Thickness Hyperplasia
Generally thicker
) ] 5.3% (complex),
Sequential HRT [41[5] 9-12 months than continuous )
) 0.7% (atypical)
combined HRT
Not associated
Generally )
) ) ) with an
Continuous thinner, leading ) )
[4][5] 9-12 months increased risk;

Combined HRT

to atrophic

endometrium

may reverse

hyperplasia

Note: Sequential HRT is associated with cyclical bleeding, and the endometrium shows
proliferative activity during the estrogen-only phase[5]. Continuous combined HRT is designed
to induce endometrial atrophy and amenorrhea, though breakthrough bleeding can occur,
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especially in the initial months of treatment. Long-term use of continuous combined HRT has

been associated with a lower risk of endometrial cancer compared to sequential regimens|6].

ble 4: ve Eff inid Profil

Treatmen Total . .
. Triglyceri
t Study Duration Cholester LDL-C HDL-C d
es
Regimen ol
Sequential
No
HRT o
[7] 48 weeks -1.3% -0.9% significant -37.0%
(Transder
change
mal)
Continuous No
Combined [8] 3 months -10.7% -17.1% +5.9% significant
HRT (Oral) change
Continuous o No No
) Significant o o
Combined [3] 10 years ) significant -15.4% significant
reduction
HRT (Oral) change change
o o No Decrease
E2/NETA Significant Significant o
[9] 6 months significant (not
(Oral) decrease decrease o
change significant)

Note: The effects on lipid profiles can vary depending on the specific hormones used, the route

of administration (oral vs. transdermal), and the duration of treatment. Oral estrogens generally

have a more favorable effect on HDL-C but may increase triglycerides, while transdermal

administration has a lesser impact on lipids[10]. The addition of certain progestins can

sometimes attenuate the beneficial effects of estrogen on lipids[10].

Experimental Protocols
General Clinical Trial Design for Efficacy Assessment of
HRT in Menopausal Symptoms

A common study design to compare sequential and continuous combined HRT regimens for
vasomotor symptoms is a randomized, double-blind, placebo-controlled trial.
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Participants: Healthy postmenopausal women, typically aged 45-65, experiencing a
minimum number of moderate to severe hot flushes per day (e.g., =7).

Intervention: Participants are randomized to receive either a sequential HRT regimen (e.g.,
Trisekvens®: estradiol daily with norethisterone acetate added for 10-14 days of the cycle)
or a continuous combined HRT regimen (e.g., daily estradiol and norethisterone acetate). A
placebo group is also included.

Duration: Typically 12 weeks to 1 year.

Primary Endpoint: The primary efficacy endpoint is the change from baseline in the mean
daily frequency and severity of moderate to severe vasomotor symptoms. This is often
recorded by participants in a daily diary.

Secondary Endpoints: These may include assessments of quality of life using validated
guestionnaires (e.g., the Women's Health Questionnaire), sleep quality, and the incidence of
adverse events.

Methodology for Bone Mineral Density (BMD)
Assessment

Technique: Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring
BMD.

Measurement Sites: BMD is typically measured at the lumbar spine (L1-L4) and the proximal
femur (femoral neck and total hip).

Procedure: Baseline DXA scans are performed at the beginning of the study. Follow-up
scans are conducted at regular intervals, such as annually, to assess the percentage change
in BMD from baseline.

Methodology for Endometrial Safety Assessment

Transvaginal Ultrasonography (TVUS): TVUS is used to measure endometrial thickness. An
endometrial thickness of >4-5 mm in a postmenopausal woman on HRT may warrant further
investigation.
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o Endometrial Biopsy: An endometrial biopsy is the definitive method for assessing
endometrial histology. Biopsies are typically performed at baseline and at the end of the
study, or if there is unscheduled bleeding or a thickened endometrium on TVUS. The tissue
is then examined by a pathologist for any signs of hyperplasia or malignancy.

Methodology for Lipid Profile Assessment

e Blood Sampling: Fasting blood samples are collected at baseline and at specified follow-up
times.

e Analytes: The standard lipid panel is measured, including total cholesterol, low-density
lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and
triglycerides.

e Analysis: Changes from baseline in the levels of these lipids are calculated and compared
between the treatment groups.

Signaling Pathways and Mechanisms of Action
Estrogen and Progestogen Signaling

Both Trisekvens® and continuous combined HRT utilize the synergistic and opposing actions
of estrogen and progestogen to achieve their therapeutic effects. Estradiol, the estrogen
component, binds to estrogen receptors (ERa and ER[3), which are nuclear hormone receptors.
This binding initiates a cascade of events leading to the regulation of gene expression in
various tissues, including the bones, brain, and cardiovascular system. This genomic pathway
is responsible for the beneficial effects on vasomotor symptoms and bone density. Estrogen
can also act through non-genomic pathways, leading to more rapid cellular responses[11][12].

Norethisterone acetate, a progestin, acts by binding to progesterone receptors. In the
endometrium, this action counteracts the proliferative effect of estrogen, thereby reducing the
risk of endometrial hyperplasia and cancer[5].

Genomic Signaling Pathway of Estrogen and Progestogen.

Comparative Experimental Workflow
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The following diagram illustrates a typical workflow for a clinical trial comparing sequential and
continuous combined HRT.

Patient Recruitment
(Postmenopausal Women with
Vasomotor Symptoms)

Randomization

selEliel LI Continuous Combined HRT

(QEENEEO)]

Data Analysis
- Comparative Efficacy
- Safety Assessment
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Typical Clinical Trial Workflow for HRT Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Continuous combined hormone replacement therapy relieves climacteric symptoms and
improves health-related quality of life in early postmenopausal women - PubMed
[pubmed.ncbi.nim.nih.gov]

2. Effect of 10 years' hormone replacement therapy on bone mineral content in
postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Long-term effects of continuous combined HRT on bone turnover and lipid metabolism in
postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

4. The endometrial response to sequential and continuous combined oestrogen-progestogen
replacement therapy - PubMed [pubmed.ncbi.nim.nih.gov]

5. Hormone replacement therapy and the endometrium - PMC [pmc.ncbi.nim.nih.gov]
6. clinician.nejm.org [clinician.nejm.org]

7. The lipid and clinical effects of sequential transdermal estradiol and
estradiol/norethisterone acetate in 674 women - PubMed [pubmed.ncbi.nim.nih.gov]

8. Effects of continuous combined hormone-replacement therapy on lipid levels in
hypercholesterolemic postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

9. jtgga.org [jtgga.org]

10. The Effects of Menopause Hormone Therapy on Lipid Profile in Postmenopausal
Women: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

11. cusabio.com [cusabio.com]
12. biochemia-medica.com [biochemia-medica.com]

To cite this document: BenchChem. [A Comparative Analysis of Trisekvens® and Continuous
Combined Hormone Replacement Therapy]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1213389?utm_src=pdf-body-img
https://www.benchchem.com/product/b1213389?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17785037/
https://pubmed.ncbi.nlm.nih.gov/17785037/
https://pubmed.ncbi.nlm.nih.gov/17785037/
https://pubmed.ncbi.nlm.nih.gov/8922661/
https://pubmed.ncbi.nlm.nih.gov/8922661/
https://pubmed.ncbi.nlm.nih.gov/10024902/
https://pubmed.ncbi.nlm.nih.gov/10024902/
https://pubmed.ncbi.nlm.nih.gov/11117768/
https://pubmed.ncbi.nlm.nih.gov/11117768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1731456/
https://clinician.nejm.org/WH200912170000001
https://pubmed.ncbi.nlm.nih.gov/14504877/
https://pubmed.ncbi.nlm.nih.gov/14504877/
https://pubmed.ncbi.nlm.nih.gov/7598139/
https://pubmed.ncbi.nlm.nih.gov/7598139/
https://www.jtgga.org/pdf/a5223c9c-50f0-490d-b293-6a74c2af8d3b/articles/12900/JTGGA-17-212.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9039020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9039020/
https://www.cusabio.com/pathway/Estrogen-signaling-pathway.html
https://www.biochemia-medica.com/en/journal/24/3/10.11613/BM.2014.035/fullArticle
https://www.benchchem.com/product/b1213389#comparative-efficacy-of-trisekvens-vs-continuous-combined-hrt
https://www.benchchem.com/product/b1213389#comparative-efficacy-of-trisekvens-vs-continuous-combined-hrt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b1213389#comparative-efficacy-of-trisekvens-vs-
continuous-combined-hrt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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